4-Methyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide
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Overview
Description
4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Condensation Reaction: The triazole derivative is then reacted with a hydrazide to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are used as ligands in catalytic reactions.
Material Science: These compounds are used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives exhibit antimicrobial properties and are used in the development of antibiotics.
Anticancer Agents: Some compounds in this class have shown potential as anticancer agents.
Medicine
Antifungal Agents: Triazole derivatives are widely used as antifungal agents in pharmaceuticals.
Anti-inflammatory Agents: These compounds also exhibit anti-inflammatory properties.
Industry
Agriculture: Used in the synthesis of pesticides and herbicides.
Dyes and Pigments: Employed in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings.
Nitrobenzohydrazides: Compounds with similar nitrobenzohydrazide structures.
Uniqueness
4-Methyl-N’-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
624725-60-6 |
---|---|
Molecular Formula |
C19H17N7O5 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H17N7O5/c1-11-7-8-14(9-17(11)26(30)31)19(27)22-20-12(2)18-13(3)24(23-21-18)15-5-4-6-16(10-15)25(28)29/h4-10H,1-3H3,(H,22,27)/b20-12- |
InChI Key |
CEFUFBWILYTHQK-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/N=C(/C)\C2=C(N(N=N2)C3=CC(=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(N(N=N2)C3=CC(=CC=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
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